dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3778471
CAS Number:
Molecular Formula: C23H20ClNO6
Molecular Weight: 441.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of this particular compound is not described in the provided papers, it is likely to be synthesized through variations of the Hantzsch pyridine synthesis. This reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. []

Mechanism of Action

Based on its structural similarity to other 1,4-dihydropyridines, this compound may act as a calcium channel blocker. It might bind to L-type calcium channels, preventing calcium influx into cells, leading to vasodilation and other physiological effects. []

Nifedipine

Relevance: Nifedipine shares the core 1,4-dihydropyridine-3,5-dicarboxylate scaffold with dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the substituents at the 1- and 4- positions of the dihydropyridine ring. While nifedipine has a nitrophenyl group at the 4-position and a methyl group at the 1-position, the target compound features a 1,3-benzodioxol group and a 2-chlorobenzyl group, respectively. These structural modifications could influence the pharmacological properties and target selectivity of the compounds. [, ]

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

Compound Description: This compound is a nifedipine analog studied for its potential as a calcium channel blocker. []

Relevance: Similar to nifedipine, this compound exhibits the core 1,4-dihydropyridine-3,5-dicarboxylate structure. It differs from dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate in the substituents at the 1- and 4- positions. The presence of cyanoethyl groups at the 3- and 5-positions instead of methyl esters is another notable difference. The structural modifications explored with this analog highlight the ongoing research in optimizing the dihydropyridine scaffold for enhanced pharmacological properties. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2 ́-carboxybiphenyl4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates

Compound Description: This series of compounds was designed and synthesized as potential dual-acting angiotensin II inhibitors and calcium channel blockers. These compounds incorporate structural elements from both telmisartan (an AT1 receptor antagonist) and nifedipine (a calcium channel blocker). []

Relevance: These compounds highlight a strategy of merging pharmacophores to target multiple pathways involved in cardiovascular diseases. Although structurally distinct from dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, they showcase the versatility of the 1,4-dihydropyridine core in medicinal chemistry. []

Phenyl Derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)-3,5-pyridinedicarboxylates

Compound Description: This series of nifedipine analogs incorporates various phenyl substituents, aiming to investigate their impact on solubility in supercritical carbon dioxide. []

Relevance: This series highlights the importance of understanding the physicochemical properties of drug candidates. While the specific phenyl derivatives mentioned in the paper are not explicitly provided, they likely share the core dihydropyridine structure with dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, emphasizing the relevance of substituent modifications in drug development. []

Cyclohexyl Derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)- 3,5-pyridinedicarboxylates

Compound Description: This group of nifedipine analogs focuses on introducing cyclohexyl substituents of varying chain lengths to study their influence on solubility in supercritical carbon dioxide. []

Relevance: The structural modifications in this series, specifically the incorporation of cyclohexyl groups, differentiate them from dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Nevertheless, they underscore the exploration of diverse substituents to fine-tune the properties of dihydropyridine-based compounds. []

3‐Alkyl 5‐isopropyl 4‐aryl‐1,4‐dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylates

Compound Description: This series of 1,4-dihydropyridine derivatives was investigated for their calcium channel antagonist and anticonvulsant activities. These compounds feature various substituents at the 3- and 4- positions of the dihydropyridine ring. []

Relevance: This study emphasizes the structure-activity relationship studies on 1,4-dihydropyridine derivatives. While the specific compounds mentioned in this paper are not provided, the exploration of diverse substituents, including those at the 3-position, is relevant to understanding the potential pharmacological profile of dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. []

Bay K 8644 (1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid methyl ester)

Compound Description: Bay K 8644 is a known calcium channel activator. []

Relevance: Despite its calcium channel activating properties, Bay K 8644 shares the core dihydropyridine structure with dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. This comparison highlights the impact of substituent modifications on the pharmacological activity of dihydropyridine derivatives. Subtle changes in the substitution pattern can lead to opposing effects, emphasizing the importance of structure-activity relationship studies in drug design. []

F-0401 ((+/-)-(E)-3-[4-(1-imidazolyl)methylphenyl]-2-propen-1-yl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

Compound Description: F-0401 is a novel dihydropyridine derivative investigated for its vasodilator action, exhibiting potent cerebrovascular-selective vasodilatory effects. []

Relevance: F-0401 shares the core dihydropyridine structure with dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of an imidazolylmethylphenyl group at the 3-position and a nitrophenyl group at the 4-position in F-0401 distinguishes it from the target compound. The structural variations between these compounds emphasize the influence of substituents on pharmacological properties within the dihydropyridine class. []

Properties

Product Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1-(2-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H20ClNO6

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C23H20ClNO6/c1-28-22(26)16-11-25(10-15-5-3-4-6-18(15)24)12-17(23(27)29-2)21(16)14-7-8-19-20(9-14)31-13-30-19/h3-9,11-12,21H,10,13H2,1-2H3

InChI Key

CKWYYWXWHLFARW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC)CC4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.